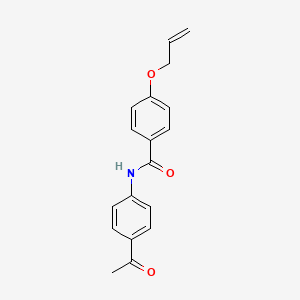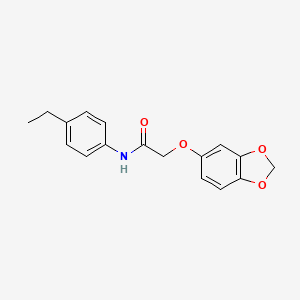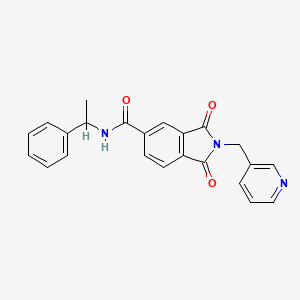
N-(4-acetylphenyl)-4-(allyloxy)benzamide
Descripción general
Descripción
AP-5 is a small molecule that belongs to the benzamide class of compounds. It was first synthesized in 2000 by researchers at the University of California, Irvine. Since then, AP-5 has been studied extensively for its potential therapeutic applications in various fields such as neuroscience, cancer research, and drug development.
Mecanismo De Acción
AP-5 binds to the glycine-binding site of the NMDA receptor, thereby preventing the activation of the receptor by glutamate. This leads to a reduction in the influx of calcium ions into the neuron, which is necessary for the induction of synaptic plasticity. By blocking the NMDA receptor, AP-5 can modulate the excitability of neurons and prevent the development of pathological conditions associated with excessive neuronal activity.
Biochemical and Physiological Effects:
AP-5 has been shown to have a wide range of biochemical and physiological effects. In addition to its role in synaptic plasticity, AP-5 has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and acetylcholine. It has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases such as cancer and neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of AP-5 is its high selectivity for the glycine-binding site of the NMDA receptor. This allows for precise modulation of neuronal activity without affecting other neurotransmitter systems. However, AP-5 has a relatively short half-life in vivo, which may limit its therapeutic potential. Additionally, its effects on other neurotransmitter systems and its potential for off-target effects need to be further explored.
Direcciones Futuras
There are several future directions for the research on AP-5. One area of interest is the development of more potent and selective NMDA receptor antagonists that can be used in the treatment of neurological disorders. Another area of interest is the exploration of the potential therapeutic applications of AP-5 in other fields such as cancer research and drug development. Additionally, the development of novel drug delivery systems that can improve the pharmacokinetics and bioavailability of AP-5 may enhance its therapeutic potential.
In conclusion, AP-5 is a promising compound with potential therapeutic applications in various fields of scientific research. Its high selectivity for the glycine-binding site of the NMDA receptor and its ability to modulate synaptic plasticity make it an attractive target for the development of novel drugs for the treatment of neurological disorders. Further research is needed to fully explore its therapeutic potential and to develop more potent and selective NMDA receptor antagonists.
Aplicaciones Científicas De Investigación
AP-5 has been studied extensively in the field of neuroscience for its potential role in the regulation of synaptic plasticity. Synaptic plasticity is the ability of neurons to change their strength and connectivity in response to stimuli. AP-5 has been shown to block the activity of a specific type of glutamate receptor called the N-methyl-D-aspartate (NMDA) receptor. This receptor is known to play a crucial role in synaptic plasticity, and its dysregulation has been implicated in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-4-prop-2-enoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-3-12-22-17-10-6-15(7-11-17)18(21)19-16-8-4-14(5-9-16)13(2)20/h3-11H,1,12H2,2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFIQVEHWZVKXQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl propionate](/img/structure/B4409378.png)
![{3-[2-(allyloxy)phenoxy]propyl}dimethylamine hydrochloride](/img/structure/B4409385.png)
![1-[4-(allyloxy)benzoyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4409395.png)
![1-(4-{2-[2-(1-piperidinyl)ethoxy]ethoxy}phenyl)-1-propanone hydrochloride](/img/structure/B4409402.png)
![4-[(3,4-dichlorobenzoyl)amino]phenyl propionate](/img/structure/B4409413.png)
![2-[(4-chlorophenyl)thio]-N-(2-hydroxy-4-nitrophenyl)acetamide](/img/structure/B4409414.png)
![1-[4-(2-allyl-6-chlorophenoxy)butyl]-4-methylpiperazine hydrochloride](/img/structure/B4409415.png)
![1-[2-(4-butoxyphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4409421.png)



![4-{3-[2-(allyloxy)phenoxy]propyl}morpholine hydrochloride](/img/structure/B4409460.png)
![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]phenol](/img/structure/B4409479.png)